molecular formula C11H15BrO B1282362 5-Bromo-2-isopropoxy-1,3-dimethylbenzene CAS No. 95717-61-6

5-Bromo-2-isopropoxy-1,3-dimethylbenzene

Cat. No. B1282362
CAS RN: 95717-61-6
M. Wt: 243.14 g/mol
InChI Key: YQYBRXPQSWOQQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated aromatic compounds is well-documented in the provided papers. For instance, paper describes the bromination of 4,5-dimethyl-1,3-cyclohexanedione followed by oxidation to yield 5-bromo-2,3-dimethylphenol. This process involves the introduction of a bromine atom into an aromatic ring, which is a common step in the synthesis of brominated aromatic compounds. Similarly, paper details the synthesis of a green light-emitting monomer through a Horner-Wittig-Emmons reaction, which also involves a brominated aromatic compound as an intermediate.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be complex, as seen in paper , which reports the X-ray structure characterization of antipyrine derivatives. These compounds exhibit a variety of intermolecular interactions, such as hydrogen bonds and π-interactions, which are crucial for their solid-state structures. Although the specific compound "5-Bromo-2-isopropoxy-1,3-dimethylbenzene" is not analyzed, the general principles of molecular interactions and structure elucidation can be applied to understand its molecular conformation.

Chemical Reactions Analysis

The reactivity of brominated aromatic compounds can be inferred from the studies presented. For example, paper discusses the isomerization of a brominated styrylbenzene and its potential as a probe for amyloid plaques in Alzheimer's disease. The presence of bromine in the molecule can influence its reactivity and interaction with biological targets. The chemical reactions involving brominated compounds are often pivotal in the development of pharmaceuticals and materials with specific properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. Paper provides insight into the solid-state structures and energetics of antipyrine derivatives, which are stabilized by a combination of hydrogen bonds and π-interactions. These interactions can affect the melting points, solubility, and other physical properties of the compounds. The presence of bromine can also impact the electronic properties, as seen in paper , where the light-emitting performance of a brominated monomer is investigated.

Scientific Research Applications

  • Crystal Structure Analysis : A study by Ebersbach, Seichter, and Mazik (2022) investigated the crystal structures of various substituted benzene derivatives, including those similar to 5-Bromo-2-isopropoxy-1,3-dimethylbenzene. This research is crucial for understanding the molecular arrangement and potential applications of these compounds in materials science (Ebersbach, Seichter, & Mazik, 2022).

  • Synthesis of Phenothiazines : Sharma et al. (2002) described the synthesis of phenothiazines, a class of compounds with a wide range of pharmacological activities. The process involves a Smiles rearrangement of derivatives similar to 5-Bromo-2-isopropoxy-1,3-dimethylbenzene, highlighting its role in synthesizing biologically active molecules (Sharma, Gupta, Gautam, & Gupta, 2002).

  • Sulfonated Derivatives Synthesis : Courtin, Tobel, and Doswald (1978) explored the synthesis of sulfonated derivatives of dimethylbenzene compounds. Their research provides insights into the chemical reactivity and potential applications of these derivatives in various chemical processes (Courtin, Tobel, & Doswald, 1978).

  • Kinetic Studies in Synthesis : Wang, Brahmayya, and Hsieh (2015) conducted a kinetic study for the synthesis of a compound by reacting dimethyl pyrazole with a brominated compound. This study is relevant for understanding the reaction mechanisms and kinetics involved in reactions using brominated benzene derivatives (Wang, Brahmayya, & Hsieh, 2015).

  • Regioselective Bromination : Aitken et al. (2016) investigated the NBS bromination of dimethoxy-dimethylbenzene, yielding various bromination products. This research can provide insights into the regioselective bromination techniques applicable to compounds like 5-Bromo-2-isopropoxy-1,3-dimethylbenzene (Aitken, Jethwa, Richardson, & Slawin, 2016).

properties

IUPAC Name

5-bromo-1,3-dimethyl-2-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-7(2)13-11-8(3)5-10(12)6-9(11)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYBRXPQSWOQQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(C)C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-isopropoxy-1,3-dimethylbenzene

Synthesis routes and methods

Procedure details

A mixture of 4-bromo-2,6-dimethylphenol (4.69 g, 23.3 mmol), 2-iodo-propane (15.81 g, 93.0 mmol) in isopropanol (200 mL) and 1 N aq. NaOH (50 mL) is stirred at rt for 24 h. The mixture is diluted with diethyl ether, washed with 1 N aq. HCl and 1 N aq. NaOH, dried over Na2SO4, filtered and concentrated to give crude 5-bromo-2-isopropoxy-1,3-dimethyl-benzene (4.62 g) as an orange oil; LC-MS: tR=1.07 min. The arylbromide is dissolved in THF (100 mL) and cooled to −78° C. BuLi (15 mL of a 1.6 N solution in hexane) is slowly added (30 min) and the mixture is stirred at −78° C. for 30 min. The mixture is transferred via needle to a cooled (0° C.) solution of dimethylcarbonate (10.7 g, 118.8 mmol) in THF (50 mL). The mixture is stirred for 15 h, quenched with 3 N aq. LiOH (100 mL) and stirred at 60° C. for 24 h. The mixture is diluted with ether (200 mL) and 1M aq. NaOH (100 mL), the phases separated and the org. phase re-extracted with NaOH (50 mL). The aq. phases are washed with diethyl ether (2×50 mL), carefully acidified to pH 3 with 25% HCl. The org. phases are discarded. The aq. phase is extracted with DCM (5×75 mL). The org. extracts are dried over Na2SO4, filtered and evaporated to give 4-isopropoxy-3,5-dimethyl-benzoic acid (2.23 g) as a beige solid; LC-MS: tR=0.91 min, [M+1]+=209.07, 1H NMR (CDCl3): δ 1.34 (d, J=6.3 Hz, 6H), 2.34 (s, 6H), 4.32 (hept, J=6.0 Hz, 1H), 7.81 (s, 2H).
Quantity
4.69 g
Type
reactant
Reaction Step One
Quantity
15.81 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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